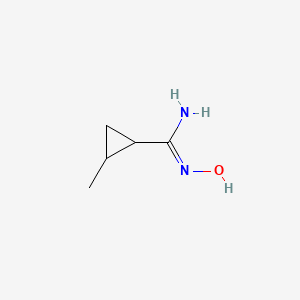

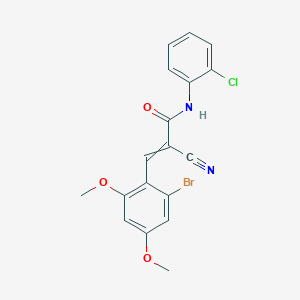

![molecular formula C15H12FN5 B2939696 4-(4-氟苯基)-1,4-二氢[1,3,5]三嗪[1,2-a]苯并咪唑-2-胺 CAS No. 305852-99-7](/img/structure/B2939696.png)

4-(4-氟苯基)-1,4-二氢[1,3,5]三嗪[1,2-a]苯并咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a complex organic molecule. It contains a benzimidazole ring fused with a 1,3,5-triazine ring . This structure is part of a larger class of compounds known as triazinobenzimidazoles .

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence . The process starts with a nucleophilic substitution reaction for arylglyoxal hydrates . This is followed by a heterocyclization reaction with 1-(1H-benzimidazol-2-yl)guanidine . The exact synthesis process for “4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” might vary, but it’s likely to follow a similar pathway .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole ring fused with a 1,3,5-triazine ring . The 3,4-dihydro form was found to predominate in DMSO solutions . More detailed structural analysis would require advanced techniques like NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The synthesis process involves several reaction steps, including nucleophilic substitution and heterocyclization . Further analysis of its reactivity would require detailed study.科学研究应用

抗菌和抗增殖应用

抗菌活性:Bektaş 等人 (2007 年) 的一项研究探索了新型 1,2,4-三唑衍生物的合成和抗菌活性,表明基于三嗪的化合物在对抗微生物感染中具有潜在应用 Bektaş 等,2007。

抗增殖活性:Hranjec 等人 (2012 年) 的研究重点是合成新型 2-氨基-4-芳基-4,10-二氢-[1,3,5]三嗪[1,2-a]苯并咪唑及其抗增殖活性,表明该化合物在癌症研究中的潜力 Hranjec 等,2012。

抗肿瘤和 DNA 相互作用研究

- 抗肿瘤活性和 DNA 相互作用:Singla 等人 (2016 年) 的一项研究揭示了三嗪-苯并咪唑的抗肿瘤功效,包括二氢叶酸还原酶抑制和 DNA 插层,突出了该化合物在癌症治疗中的潜力 Singla 等,2016。

电子和材料科学应用

- 有机发光二极管 (OLED):Ge 等人 (2008 年) 对双极三苯胺-苯并咪唑衍生物在磷光 OLED 中的应用的研究证明了该化合物在先进材料科学中的实用性,特别是在开发高效单层 OLED 方面 Ge 等,2008。

作用机制

属性

IUPAC Name |

4-(4-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5/c16-10-7-5-9(6-8-10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUNIZJNDXHOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

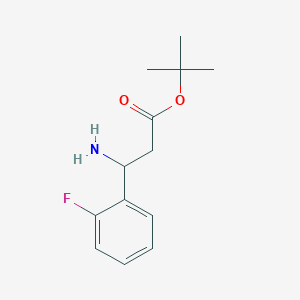

![5-chloro-1-[(3-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2939615.png)

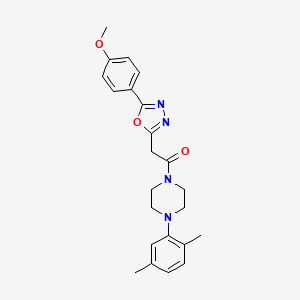

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2939618.png)

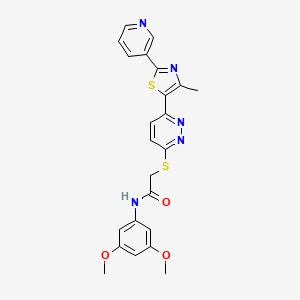

![6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2939621.png)

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)